molecular formula C24H21N3O2S B3300375 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide CAS No. 901242-21-5

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B3300375
CAS No.: 901242-21-5
M. Wt: 415.5 g/mol
InChI Key: CWRXQRHMCKEDAM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide features a central imidazole ring substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a sulfanyl-acetamide moiety at position 2. The acetamide group is further linked to a phenyl ring. This structure imparts unique physicochemical properties, such as moderate lipophilicity (predicted logP ~4.5–5.0) and a polar surface area (~66 Ų), which influence solubility and bioavailability.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-14-12-17(13-15-20)22-24(27-23(26-22)18-8-4-2-5-9-18)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXQRHMCKEDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the imidazole ring through a thiolation reaction.

    Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing various intracellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide (C331-1949)
  • Structure : Differs by replacing the N-phenylacetamide with a benzodioxin ring.
  • Properties : Higher molecular weight (473.55 g/mol) and similar logP (4.59) but increased hydrogen bond acceptors (7 vs. 6 in the target compound). The benzodioxin ring may improve metabolic stability but reduce membrane permeability compared to the phenyl group .
b) 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
  • Structure : Features a benzenesulfonyl group at position 5 and a cyclopropylacetamide.
  • Properties: The sulfonyl group is electron-withdrawing, reducing electron density on the imidazole ring.
c) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Structure: Substitutes the imidazole ring with an aminophenyl-sulfanyl group.
  • Properties: The amino group increases hydrogen bonding capacity (2 donors vs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Notable Features
Target Compound C24H21N3O2S 415.51 ~4.5 6 1 Methoxyphenyl, phenylacetamide
C331-1949 C26H23N3O4S 473.55 4.59 7 2 Benzodioxin, higher polarity
N-Cyclopropyl derivative C21H20N3O3S2 440.54 ~3.8 5 1 Sulfonyl, cyclopropyl
Hydroxyacetamide derivatives Varies ~400–450 2.5–5 6–8 2–3 Triazole, antiproliferative

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance stability and binding to aromatic receptors.
  • Bulky groups (e.g., cyclopropyl) improve metabolic resistance but may hinder solubility.

Biological Performance :

  • The benzodioxin derivative (C331-1949) shows promise for CNS-targeted therapies due to its balanced logP and polarity .
  • Sulfonyl groups () favor enzyme inhibition, while sulfanyl groups (target compound) may enable redox-mediated interactions.

Synthesis Optimization :

  • Basic media and sodium hydroxide () are critical for tautomeric control in triazole formation .
  • Catalytic methods () reduce reaction times and improve yields for scalable production .

Biological Activity

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C24H22N4O3S. This compound features a unique structural arrangement that includes an imidazole ring, a methoxyphenyl group, and a phenylacetamide moiety, which contribute to its potential biological activities. Research into this compound has revealed promising results in various biological contexts, particularly in antimicrobial and anticancer studies.

Molecular Structure

The compound can be described by the following structural formula:

C24H22N4O3S\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is:
2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide .

PropertyValue
Molecular Weight422.52 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds with imidazole rings, such as this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated that related imidazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. The specific mechanisms are thought to involve:

  • Inhibition of cancer cell proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.

A study evaluating the cytotoxic effects of related compounds on cancer cell lines reported IC50 values indicating effective inhibition of cell growth, suggesting potential therapeutic applications for this compound in oncology .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It could modulate the activity of receptors on cell surfaces, influencing cellular responses.
  • Signal Transduction Pathways : The compound may affect intracellular signaling pathways that regulate cell growth and apoptosis .

Study on ALOX15 Inhibition

A relevant study investigated the inhibitory effects of substituted imidazole derivatives on the enzyme ALOX15, which is involved in the metabolism of fatty acids and has implications in inflammatory diseases and cancer. The study found that structurally similar compounds exhibited selective inhibition of ALOX15 activity, suggesting that modifications to the imidazole ring could enhance potency .

Inhibitory Potency Data

CompoundIC50 (LA)IC50 (AA)Ratio (LA/AA)
Compound 10.010 µM0.032 µM0.018
Compound 2HigherHigher-

This data suggests that structural modifications can significantly influence the inhibitory potency against specific substrates.

Cytotoxicity Studies

Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines, with findings indicating that certain derivatives displayed significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide

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